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Introduction
Polyvinyl alcohol (PVA), a water-soluble synthetic polymer derived from the hydrolysis of

polyvinyl acetate (PVAc), has emerged as a versatile and promising material for

pharmaceutical and biomedical applications using 3D printing.[1][2] Its biocompatibility,

biodegradability, and approval by regulatory bodies like the FDA make it a prime candidate for

creating personalized drug delivery systems and tissue engineering scaffolds.[3][4] This

document provides detailed application notes and experimental protocols for utilizing PVA in 3D

printing, focusing on Fused Deposition Modeling (FDM) coupled with Hot-Melt Extrusion

(HME).

Application I: Personalized Drug Delivery via FDM
3D Printing
The combination of HME and FDM 3D printing offers a continuous manufacturing process for

creating oral solid dosage forms with tailored release profiles, from immediate to sustained

release.[4][5] This technology allows for the production of tablets with specific doses, shapes,

and sizes to meet individual patient needs.[6]
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The overall process involves preparing a drug-polymer blend, extruding it into a filament, and

then using that filament in an FDM printer to fabricate the final dosage form.

Phase 1: Filament Fabrication (HME)

Phase 2: Tablet Fabrication (FDM)

Phase 3: Characterization

1. Material Blending
(PVA, API, Plasticizer)

2. Hot-Melt Extrusion (HME)
- Feed blend into extruder
- Apply heat and pressure

3. Filament Production
- Extrude through nozzle

- Cool and solidify

4. Quality Control
- Diameter consistency

- Drug content uniformity

5. 3D Model Design
- Create tablet CAD file

- Define geometry and infill

6. FDM 3D Printing
- Load drug-loaded filament

- Print layer-by-layer

7. Printed Tablet
- Final dosage form

8. Physicochemical Analysis
(DSC, TGA, XRPD) 9. In Vitro Dissolution Testing
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Workflow for HME-FDM production of drug-loaded tablets.

Quantitative Data: Formulation and Processing
Parameters
The tables below summarize key parameters for the fabrication of drug-loaded PVA filaments

and their subsequent printing into tablets.

Table 1: Hot-Melt Extrusion (HME) Parameters for PVA Filaments

Parameter Value
Drug(s) /
Excipient(s)

Reference

Extrusion

Temperature
180 °C

Indomethacin (30%
w/w), PVA

[7][8]

150 - 170 °C
Caffeine (10%), PVA,

Sorbitol (35%)
[4]

~150 °C
Carvedilol (10-20%),

PVA, Sorbitol (10%)
[9]

180 - 190 °C
Carvedilol (10-20%),

PVA
[9]

Screw Speed 12 rpm
Indomethacin (30%

w/w), PVA
[7][8]

10 rpm
Paracetamol, PVA,

Sorbitol
[3]

| Nozzle Diameter | 1.75 mm | Indomethacin, PVA |[7][8] |

Table 2: Fused Deposition Modeling (FDM) Parameters for PVA Tablets

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1592805?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8538863/
https://bio-protocol.org/exchange/minidetail?id=10999652&type=30
https://www.journals.infinite-science.de/index.php/ammm/article/download/164/121/953
https://www.bohrium.com/paper-details/development-of-3d-printed-tablets-by-fused-deposition-modeling-using-polyvinyl-alcohol-as-polymeric-matrix-for-rapid-drug-release/812684547001942020-5421
https://www.bohrium.com/paper-details/development-of-3d-printed-tablets-by-fused-deposition-modeling-using-polyvinyl-alcohol-as-polymeric-matrix-for-rapid-drug-release/812684547001942020-5421
https://pmc.ncbi.nlm.nih.gov/articles/PMC8538863/
https://bio-protocol.org/exchange/minidetail?id=10999652&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC10384282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8538863/
https://bio-protocol.org/exchange/minidetail?id=10999652&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Drug / Formulation Reference

Nozzle Temperature 190 °C PVA-Maltitol [10]

210 °C PVA-Carvedilol [9]

Nozzle Diameter 0.5 mm PVA-Maltitol [10]

Layer Height 0.1 mm PVA-Maltitol [10]

Printing Speed 50 mm/s PVA-Maltitol [10]

Infill Density 40% - 100% Paracetamol, PVA [3]

| | 60% | Carvedilol, PVA |[9] |

Experimental Protocols
Protocol 1: Fabrication of Drug-Loaded PVA Filament via HME[7][8]

Preparation: Pulverize PVA granules into a fine powder using a microfine grinder.

Blending: Mix the PVA powder with the desired weight percentage (e.g., 5% or 30% w/w) of

the Active Pharmaceutical Ingredient (API), such as Indomethacin. If required, add a

plasticizer like sorbitol.[4][9] Mix for 5 minutes to ensure homogeneity.

Extrusion Setup:

Use a single-screw filament extruder equipped with a nozzle of the desired diameter (e.g.,

1.75 mm).

Set the extrusion temperature according to the formulation (e.g., 180 °C).

Extrusion Process:

Feed the blended powder into the extruder.

Set the screw speed (e.g., 12 rpm).
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Collect the extruded filament as it cools and solidifies. Adjust the winding speed to

maintain a uniform filament diameter.

Storage: Store the resulting drug-loaded filament in a desiccator to prevent moisture

absorption.[7][8]

Protocol 2: FDM 3D Printing of PVA Tablets[10]

3D Model Design: Design a cylindrical tablet using CAD software (e.g., diameter 12 mm,

height 1.5 mm).

Slicing: Convert the CAD model into G-code using slicing software. Set the printing

parameters:

Layer Height: 0.1 mm

Infill Density: 100% (for solid tablets) or lower for faster release.[3][6]

Nozzle Travel Speed: 50 mm/s

Printer Setup:

Load the drug-loaded PVA filament into an FDM 3D printer with a compatible nozzle (e.g.,

0.5 mm diameter).

Set the nozzle temperature based on the filament formulation (e.g., 165-210 °C).

Printing: Initiate the printing process and allow the tablet to be built layer-by-layer.

Post-Processing: Once printing is complete, carefully remove the tablet from the build plate.

Protocol 3: In Vitro Drug Release (Dissolution) Study[11][12]

Apparatus Setup:

Use a USP Dissolution Apparatus I (Basket) or II (Paddle).

Set the vessel temperature to 37.0 ± 0.5 °C.
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Set the rotation speed to 50 or 100 rpm.

Dissolution Medium: Fill the vessels with a specified volume (e.g., 750 mL) of a

physiologically relevant medium, such as pH 6.8 phosphate buffer.

Test Execution:

Place one 3D printed tablet in each vessel (using a basket or sinker if the tablet floats).

Start the apparatus.

Sampling: Withdraw aliquots (e.g., 6 mL) of the dissolution medium at predefined time

intervals (e.g., 15, 30, 60, 120, 240, 480 minutes). Replace the withdrawn volume with fresh,

pre-warmed medium.

Analysis: Analyze the concentration of the API in the collected samples using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC).

Calculation: Calculate the cumulative percentage of drug released at each time point.

Table 3: Sample Drug Release Data from 3D Printed PVA Tablets

Formulation Infill Release Profile
Time to >85%
Release

Reference

PVA with 55%
Maltitol

100% Immediate 15 minutes [10]

PVA with 10-20%

Carvedilol
60% Immediate ~45 minutes [9]

PVA with 30%

Indomethacin

(HME)

100% Sustained ~24 hours [7][11]

| PVA with 5% Indomethacin (HME) | 100% | Moderate | ~8 hours |[11] |

Application II: Tissue Engineering Scaffolds
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PVA's properties make it suitable for creating porous 3D scaffolds that can serve as temporary

templates for tissue regeneration, particularly for bone and cartilage.[13][14][15] These

scaffolds provide mechanical support and a microenvironment conducive to cell adhesion,

proliferation, and differentiation.[16]

Workflow for Scaffold Fabrication and Biocompatibility
Testing
The process involves creating a PVA-based bio-ink, printing the scaffold, and then performing

in vitro and in vivo tests to assess its efficacy.
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Phase 1: Scaffold Fabrication

Phase 2: In Vitro Characterization

Phase 3: In Vivo Evaluation

1. Bio-Ink Preparation
- Dissolve PVA in water

- Add bioactive components
(e.g., β-TCP, Icariin)

2. 3D Model Design
- Define scaffold architecture

(pore size, porosity)

3. Direct-Ink 3D Printing
- Load bio-ink into syringe
- Print at room temperature

4. Mechanical Testing
- Compressive strength

- Elastic modulus

5. Cell Seeding
- Inoculate with cells
(e.g., MC-3T3-E1)

6. Biocompatibility Assays
- Cell Viability (MTT)
- Cell Proliferation

- Cell Adhesion (SEM)

7. Animal Model
- Create defect
(e.g., rat skull)

8. Scaffold Implantation

9. Analysis
- Histology

- Micro-CT imaging

Click to download full resolution via product page

Workflow for PVA scaffold fabrication and evaluation.
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Quantitative Data: Scaffold Properties
Table 4: Mechanical Properties of 3D Printed PVA-Based Scaffolds

Scaffold
Composition

Test Result Reference

PVA / Maghemite
(γ-Fe₂O₃)

Compressive
Strength

78.7 ± 0.6 MPa [13]

Young's Modulus 1.43 ± 0.82 GPa [13]

| PVA Hydrogel | Tensile Strength | 1 - 17 MPa |[14] |

Experimental Protocols
Protocol 4: Preparation of PVA/β-TCP Scaffolds via Direct-Ink Printing[17]

PVA Solution Preparation: Add 8 g of PVA to 100 mL of distilled water. Heat in a water bath at

100 °C for 2 hours until the PVA is completely dissolved to obtain an 8% (w/w) PVA solution.

Bio-Ink Formulation: To the PVA solution, add β-Tricalcium Phosphate (β-TCP) powder and

bioactive molecules like Icariin (ICA) if desired. A sample mass ratio is PVA solution:β-

TCP:ICA = 50:50:0.2. Mix for 10 minutes to create a homogenous printing ink.

Printing Setup:

Load the prepared bio-ink into a 2 mL syringe for printing.

Use a biological 3D printer.

Design the scaffold dimensions (e.g., 10x10x10 mm³) using CAD software.

Printing Process:

Set the printing speed to 6 mm/s.

Set the fill rate (infill) to 50%.
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Print the scaffold at room temperature.

Protocol 5: Mechanical Testing of Scaffolds[17]

Sample Preparation: Use printed scaffolds of defined dimensions.

Apparatus: Use a universal testing machine.

Compression Test:

Place the scaffold on the testing platform.

Apply a compressive load at a constant speed of 2 mm/min.

Record the force and displacement data until the scaffold fails.

Analysis: Calculate the compressive strength and elastic modulus from the resulting stress-

strain curve.

Protocol 6: In Vitro Cell Viability and Proliferation (MTT Assay)[17][18]

Scaffold Preparation: Sterilize the 3D printed scaffolds and place one in each well of a 96-

well cell culture plate. Pre-soak scaffolds in cell culture medium for at least 24 hours.

Cell Seeding: Seed osteoblast-like cells (e.g., MC-3T3-E1) onto each scaffold at a density of

2 x 10⁴ cells per well. Use wells without scaffolds but with cells as a control.

Incubation: Culture the cells for desired time points (e.g., 1, 3, 5, and 7 days) in a standard

cell culture incubator (37 °C, 5% CO₂).

MTT Assay:

At each time point, add MTT reagent to each well according to the manufacturer's

instructions.

Incubate for the specified time (e.g., 4 hours) to allow viable cells to convert MTT into

formazan crystals.
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Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

Measurement: Measure the absorbance of the solution in each well using a microplate

reader at the appropriate wavelength (e.g., 570 nm).

Analysis: Higher absorbance values correlate with a greater number of viable, metabolically

active cells. Compare the absorbance of the scaffold groups to the control group.

Protocol 7: General In Vivo Evaluation in a Rat Calvarial Defect Model[17][19]

Animal Preparation: Use skeletally mature rats (e.g., Sprague-Dawley). Anesthetize the

animals following approved ethical protocols.

Surgical Procedure:

Create a critical-sized circular defect (e.g., 8 mm diameter) in the calvaria (skull).

Place the pre-sterilized, 3D printed PVA scaffold into the defect. A control group may have

an empty defect.

Post-Operative Care: Suture the incision and provide post-operative analgesics and care.

Evaluation Period: House the animals for a predetermined period (e.g., 8 weeks).

Analysis:

At the end of the study period, euthanize the animals.

Harvest the calvaria containing the implant area.

Analyze new bone formation using Micro-CT imaging and standard histological staining

(e.g., H&E, Masson's trichrome) of decalcified sections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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